2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
Description
2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride is a synthetic organic compound featuring a central ethanamine backbone substituted with two thiophene moieties. One thiophene group is sulfonated at the 2-position, introducing a sulfonyl (-SO₂-) functional group, while the other retains its aromatic thiophene structure. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and materials research .
Properties
IUPAC Name |
2-thiophen-2-yl-2-thiophen-2-ylsulfonylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S3.ClH/c11-7-9(8-3-1-5-14-8)16(12,13)10-4-2-6-15-10;/h1-6,9H,7,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGFMIYHGXZNEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=CS2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride typically involves multiple steps, starting with the reaction of thiophene-2-carboxylic acid with thiophene-2-sulfonyl chloride. The resulting intermediate undergoes further reactions, including amination and hydrochloride formation, under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reactions and purification steps.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Thiophene-2-sulfonic acid derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted thiophene compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential biological activity. It may serve as a precursor for bioactive molecules or as a tool in studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new drugs targeting various diseases.
Industry: In industry, the compound is utilized in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares the target compound with structurally related thiophene derivatives:
Key Observations :
- Electron Effects: The sulfonyl group in the target compound increases polarity and may enhance binding to charged biological targets compared to non-sulfonated analogues (e.g., 2-[5-(trifluoromethyl)thiophen-2-yl]ethan-1-amine HCl) .
Pharmacological Activity
Biological Activity
2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride is a synthetic compound characterized by its unique molecular structure, which includes two thiophene rings, a sulfonyl group, and an amine group. This combination of functional groups allows the compound to exhibit diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The chemical formula for this compound is CHNOSCl. Its structure promotes interactions with biological targets, particularly enzymes and receptors, through mechanisms such as π-π stacking and hydrogen bonding.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity across various domains:
- Anticancer Activity :
-
Anti-inflammatory Effects :
- Thiophene derivatives have been investigated for their anti-inflammatory properties. In vitro studies revealed that certain derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 while promoting anti-inflammatory cytokines like IL-10 . The sulfonyl group in this compound may play a crucial role in modulating these inflammatory pathways.
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of thiophene derivatives. Key findings include:
- The presence of electron-donating groups enhances the biological activity of thiophene derivatives.
- The sulfonyl group is essential for enzyme inhibition, as it can form strong interactions with active sites.
Case Studies
Several studies highlight the biological efficacy of thiophene derivatives:
- In Vitro Anticancer Studies :
- Anti-inflammatory Mechanisms :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride, and how can reaction yields be optimized?
The compound is synthesized via multi-step reactions, including nucleophilic substitution and sulfonylation. A reported method involves catalytic reduction of acetamide derivatives using transition metal-free systems (e.g., HBP1 and potassium complexes), yielding ~60% under optimized conditions . To improve yields:
- Use anhydrous solvents (e.g., toluene) to minimize side reactions.
- Optimize stoichiometry of reagents (e.g., 2 mol% catalyst load).
- Employ temperature-controlled stepwise addition of reactants.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Key techniques include:
- NMR : Confirm thiophene ring protons (δ 6.8–7.5 ppm) and sulfonyl group (δ ~3.5 ppm for adjacent CH₂).
- IR : Identify S=O stretching (~1350 cm⁻¹) and NH₃⁺ vibrations (~2800 cm⁻¹).
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H⁺] for C₁₀H₁₁ClN₂O₂S₂).
Cross-referencing with computational simulations (DFT) enhances accuracy .
Intermediate Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data for thiophene-sulfonyl derivatives?
Discrepancies may arise from assay conditions or structural impurities. Mitigation strategies:
- Standardize assays (e.g., COX-2 inhibition protocols from ).
- Use high-purity batches (>98% by HPLC) and validate via orthogonal methods (e.g., elemental analysis).
- Perform dose-response studies to clarify potency (IC₅₀) and selectivity ratios .
Q. How does the sulfonyl group influence the compound’s physicochemical properties and reactivity?
The sulfonyl group:
- Enhances electrophilicity, enabling nucleophilic attacks at the β-carbon.
- Reduces basicity of the amine (pKa ~6.5 vs. ~9.5 for non-sulfonylated analogs).
- Improves solubility in polar aprotic solvents (e.g., DMSO) but decreases lipid membrane permeability .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular Docking : Screen against target receptors (e.g., COX-2) to identify key binding residues.
- QSAR Studies : Correlate substituent effects (e.g., trifluoromethyl or chloro groups) with activity trends .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
Example: Trifluoromethyl groups may enhance metabolic stability but reduce solubility, requiring balanced design .
Q. What experimental approaches are suitable for elucidating the mechanism of action in enzyme inhibition?
- Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS).
- X-ray Crystallography : Resolve co-crystal structures to identify critical interactions (e.g., hydrogen bonds with sulfonyl oxygen) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
Q. What methodologies validate the compound’s purity and stability under storage conditions?
- Accelerated Stability Testing : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B).
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of sulfonyl group).
- Karl Fischer Titration : Quantify water content (<0.5% w/w recommended) .
Advanced Synthetic Challenges
Q. How can stereochemical outcomes be controlled during synthesis of chiral analogs?
- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation.
- Chiral Auxiliaries : Employ Evans oxazolidinones to direct sulfonylation stereochemistry.
- Crystallization-Induced Diastereomer Resolution : Separate enantiomers via diastereomeric salt formation .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Batch vs. Flow Chemistry : Flow systems improve heat/mass transfer for exothermic steps.
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
